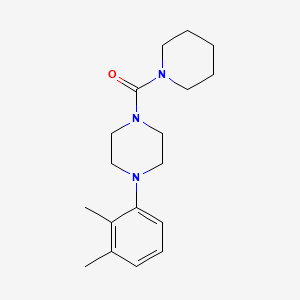
5-(4-bromophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-bromophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone” is a pyrazinone derivative. Pyrazinones are a type of heterocyclic organic compounds containing a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains phenyl groups (aromatic rings), a hydroxy group (-OH), and a bromine atom attached to one of the phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazinone ring, the phenyl rings, and the bromine atom. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a pyrazinone derivative, this compound could potentially undergo a variety of chemical reactions. The phenyl rings could participate in electrophilic aromatic substitution reactions, and the bromine atom could be replaced in nucleophilic substitution reactions . The hydroxy group could be involved in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the hydroxy group could increase its polarity and potentially its solubility in water . The bromine atom could increase its molecular weight and possibly its boiling point .Aplicaciones Científicas De Investigación
Liquid Crystal Displays (LCDs)
5-(4-bromophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone: serves as a key intermediate in the synthesis of liquid crystal polymers (LCPs) . These LCPs are crucial for the development of LCDs, which are ubiquitous in modern electronic devices. The compound’s structural properties contribute to the formation of a smectic A mesophase, which is essential for the stable and clear visual output of LCDs.
Organic Semiconductors
Due to its molecular structure, this compound is used in the creation of organic semiconductors . Its ability to facilitate electron transfer makes it a valuable component in organic electronic devices, potentially leading to more efficient and flexible electronic components.
Pharmaceutical Applications
The pyrazinone core of the compound is structurally similar to various bioactive molecules, making it a candidate for pharmaceutical applications. It could be involved in the synthesis of compounds with anti-inflammatory, analgesic, and neuroprotective activities .
Polymer Synthesis
This compound can act as a monomer in polymerization reactions to create new polymers with unique properties, such as high thermal stability and resistance to chemicals . These polymers can be used in a wide range of industrial applications.
Biological Research
In biological research, derivatives of this compound may be used to study protein interactions and enzyme inhibition . Its structural features allow it to bind to various biological targets, aiding in the understanding of biological pathways and processes .
Liquid Crystal Oligomers and Polymers
The compound is a versatile building block for the synthesis of side-chain liquid crystal oligomers and polymers . These materials have potential applications in the creation of responsive, adaptive materials that change properties in response to external stimuli .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1-hydroxy-3-phenylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-13-8-6-11(7-9-13)14-10-19(21)16(20)15(18-14)12-4-2-1-3-5-12/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUCVUNVQGVCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN(C2=O)O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-1-hydroxy-3-phenyl-2(1H)-pyrazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2782422.png)
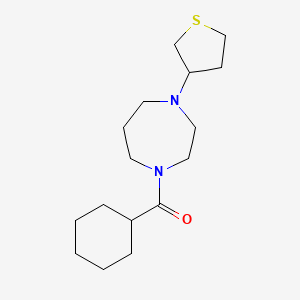
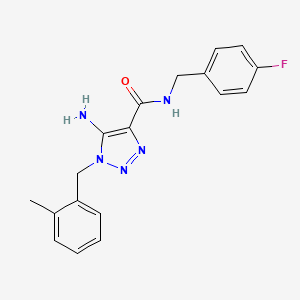
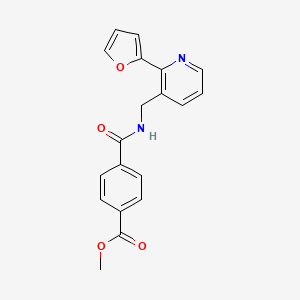
![4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2782428.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B2782432.png)
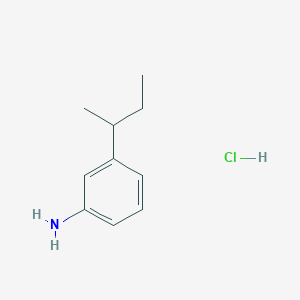
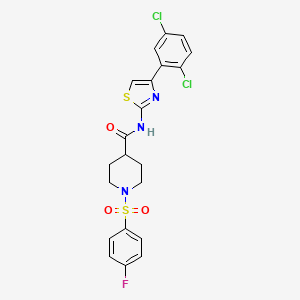
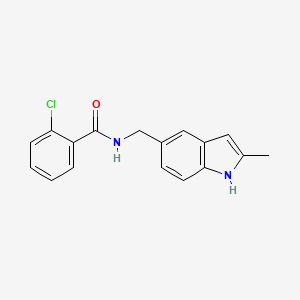
![1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2782440.png)
![N-(2-ethoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2782442.png)

